molecular formula C13H11N3OS B4658763 2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide

2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide

Cat. No. B4658763
M. Wt: 257.31 g/mol
InChI Key: ZCNRKAMIIRZLDY-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide, also known as MTTCA, is a heterocyclic compound that has been widely studied in scientific research due to its potential biological activities. This molecule is synthesized through a multi-step process that involves the condensation of 2-aminothiazole with ethyl cyanoacetate, followed by a series of reactions involving the addition of phenyl and methyl groups.

Mechanism of Action

The mechanism of action of 2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide in lab experiments is that it has been extensively studied and its biological activities are well-characterized. Furthermore, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide. One area of interest is the development of this compound analogs with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects on other biological processes.

Scientific Research Applications

2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)acetamide has been widely studied in scientific research due to its potential biological activities. This molecule has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, this compound has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2Z)-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-9-8-18-13(11(7-14)12(15)17)16(9)10-5-3-2-4-6-10/h2-6,8H,1H3,(H2,15,17)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNRKAMIIRZLDY-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C(C#N)C(=O)N)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS/C(=C(/C#N)\C(=O)N)/N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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